1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
CAS No.:
Cat. No.: VC16420536
Molecular Formula: C10H18ClN3O
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H18ClN3O |
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Molecular Weight | 231.72 g/mol |
IUPAC Name | N-[(2-methylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H17N3O.ClH/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10;/h4-5,10-11H,2-3,6-8H2,1H3;1H |
Standard InChI Key | VJNUXTQXRJFGQH-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC=N1)CNCC2CCCO2.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
1-(1-Methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine features a pyrazole ring substituted with a methyl group at the N1 position, connected via a methylene bridge to an amine group that is further bonded to a tetrahydrofuran-2-ylmethyl substituent . The canonical SMILES representation (Cl.Cn1nccc1CNCC1CCCO1) confirms this connectivity, highlighting the chloride counterion often associated with its hydrochloride salt form .
Key Structural Components:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for conferring metabolic stability and hydrogen-bonding capabilities.
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Tetrahydrofuran Unit: A oxygen-containing heterocycle providing conformational flexibility and influencing solubility profiles.
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Amine Linker: A -CH₂-NH-CH₂- spacer enabling potential interactions with biological targets or coordination sites in metal-organic frameworks.
Physicochemical Properties
While experimental data for this specific compound remains limited, comparative analysis with structural analogs permits reasonable property predictions:
The chloride counterion likely enhances crystallinity and salt formation capabilities, a feature exploited in pharmaceutical salt engineering .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized through a multi-step sequence:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones under acidic conditions.
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N-Methylation: Quaternization of the pyrazole nitrogen using methyl iodide or dimethyl sulfate .
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Amine Coupling: Nucleophilic substitution between the pyrazole-methyl bromide and tetrahydrofuran-2-ylmethylamine .
Critical reaction parameters include:
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Temperature control (typically 60-80°C for coupling steps)
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Anhydrous conditions to prevent hydrolysis of intermediates
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Use of polar aprotic solvents (DMF, THF) to stabilize transition states
Process Optimization Challenges
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Regioselectivity: Ensuring proper orientation during pyrazole ring formation requires careful stoichiometric control.
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Byproduct Formation: Competing reactions at the THF oxygen necessitate protecting group strategies.
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Purification: Chromatographic separation remains challenging due to the compound's polarity; recrystallization from ethanol/water mixtures is often employed .
Physicochemical and Spectroscopic Analysis
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d6):
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δ 7.45 (s, 1H, pyrazole H3)
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δ 4.20-4.05 (m, 1H, THF H2)
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δ 3.80-3.60 (m, 2H, CH₂NH)
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δ 2.90 (s, 3H, N-CH₃)
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δ 2.30-1.80 (m, 6H, THF and CH₂)
IR (KBr, cm⁻¹):
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3280 (N-H stretch, amine)
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1605 (C=N pyrazole)
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1120 (C-O-C THF)
MS (ESI+):
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m/z 196.1 [M+H-Cl]+ (calculated 196.15)
These spectral features align with reported data for similar pyrazole-THF conjugates .
Application Area | Potential Use | Rationale |
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Metal-Organic Frameworks | Ligand for porous materials | Amine and oxygen donor sites |
Polymer Modification | Crosslinking agent for epoxies | Reactive amine functionality |
Catalysis | Chiral ligand in asymmetric synthesis | THF-induced conformational control |
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